
N-(3-iodophenyl)-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-iodophenyl)-3-phenoxypropanamide, also known as IPP or Darapladib, is a chemical compound that has been extensively studied for its potential therapeutic applications. IPP is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that plays a key role in the formation of atherosclerotic plaques.
Aplicaciones Científicas De Investigación
N-(3-iodophenyl)-3-phenoxypropanamide has been extensively studied for its potential therapeutic applications in cardiovascular disease. Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in the prevention of atherosclerotic cardiovascular disease. These studies have shown promising results, with this compound significantly reducing the risk of major adverse cardiovascular events in patients with stable coronary heart disease.
Mecanismo De Acción
N-(3-iodophenyl)-3-phenoxypropanamide exerts its pharmacological effects by selectively inhibiting Lp-PLA2, an enzyme that plays a key role in the formation of atherosclerotic plaques. Lp-PLA2 is involved in the hydrolysis of oxidized phospholipids, leading to the formation of pro-inflammatory and pro-atherogenic mediators. By inhibiting Lp-PLA2, this compound reduces the formation of these mediators, thereby reducing the progression of atherosclerosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on Lp-PLA2, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, as well as the expression of adhesion molecules. This compound has also been shown to improve endothelial function, reduce oxidative stress, and enhance the stability of atherosclerotic plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-iodophenyl)-3-phenoxypropanamide is its specificity for Lp-PLA2, which makes it a useful tool for studying the role of this enzyme in atherosclerosis. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in vivo. Additionally, the synthesis of this compound is relatively complex and may be difficult to scale up for large-scale production.
Direcciones Futuras
There are several future directions for research on N-(3-iodophenyl)-3-phenoxypropanamide. One area of interest is the development of more potent and selective inhibitors of Lp-PLA2. Another area of interest is the identification of biomarkers that can be used to predict the response to this compound therapy. Additionally, there is a need for further studies to evaluate the long-term safety and efficacy of this compound in the prevention of atherosclerotic cardiovascular disease.
Métodos De Síntesis
The synthesis of N-(3-iodophenyl)-3-phenoxypropanamide involves the reaction of 3-phenoxypropanoic acid with 3-iodoaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the final product, this compound.
Propiedades
IUPAC Name |
N-(3-iodophenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c16-12-5-4-6-13(11-12)17-15(18)9-10-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQXKESHNGSAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)
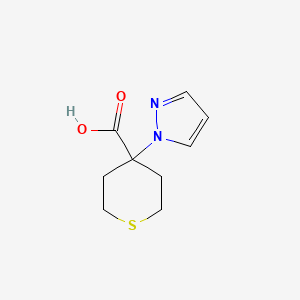
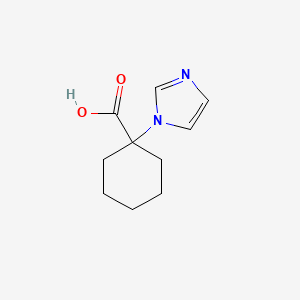
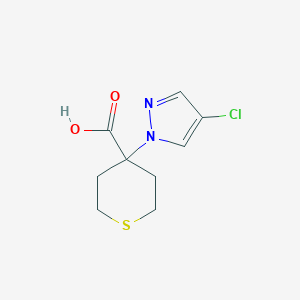
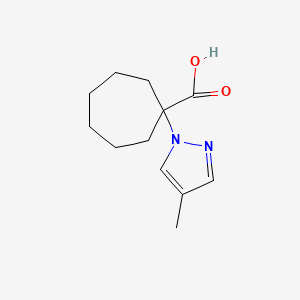

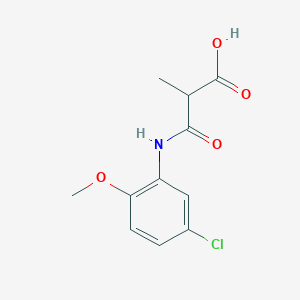

![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)

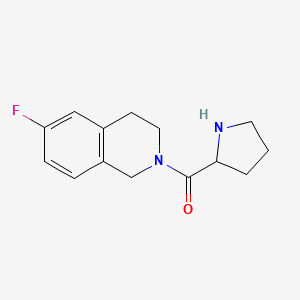

![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
